molecular formula C6H9F3O2 B2648231 [3-(Trifluoromethoxy)cyclobutyl]methanol CAS No. 2503205-04-5

[3-(Trifluoromethoxy)cyclobutyl]methanol

Cat. No.: B2648231
CAS No.: 2503205-04-5
M. Wt: 170.131
InChI Key: UCNASKPOTJFDKZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)cyclobutyl]methanol: is a chemical compound with the molecular formula C6H9F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a cyclobutyl ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethoxy)cyclobutyl]methanol typically involves the introduction of the trifluoromethoxy group to a cyclobutyl ring, followed by the addition of a methanol group. One common method involves the reaction of cyclobutylmethanol with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethoxy)cyclobutyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethoxy)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethoxy group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethoxy)cyclobutyl]methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

  • [3-(Trifluoromethoxy)phenyl]methanol
  • [3-(Trifluoromethoxy)propyl]methanol
  • [3-(Trifluoromethoxy)butyl]methanol

Comparison: Compared to these similar compounds, [3-(Trifluoromethoxy)cyclobutyl]methanol is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties. The rigidity of the cyclobutyl ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable scaffold in various applications .

Properties

IUPAC Name

[3-(trifluoromethoxy)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNASKPOTJFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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